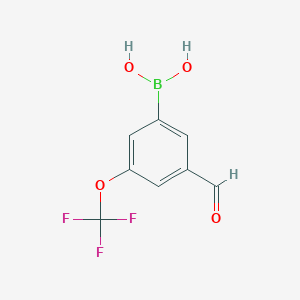![molecular formula C20H20ClFN4O2 B1443154 Ácido 1-{2-[(4-fluorofenil)metil]-1,2,3,4-tetrahidroisoquinolin-5-il}-5-metil-1H-1,2,3-triazol-4-carboxílico clorhidrato CAS No. 1306607-19-1](/img/structure/B1443154.png)
Ácido 1-{2-[(4-fluorofenil)metil]-1,2,3,4-tetrahidroisoquinolin-5-il}-5-metil-1H-1,2,3-triazol-4-carboxílico clorhidrato
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a tetrahydroisoquinoline group, a triazole group, and a carboxylic acid group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydroisoquinoline and triazole rings would contribute to the rigidity of the molecule, while the fluorophenyl and carboxylic acid groups could participate in various intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The triazole ring might participate in click chemistry reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic, and the fluorophenyl group could increase its lipophilicity .Aplicaciones Científicas De Investigación
Actividad antiviral
Se ha informado que los derivados del indol, que comparten similitudes estructurales con el compuesto en cuestión, exhiben propiedades antivirales significativas . Estos compuestos pueden inhibir la replicación de varios virus de ARN y ADN, lo que los convierte en posibles candidatos para el desarrollo de nuevos fármacos antivirales.
Propiedades antiinflamatorias
El núcleo del indol, un componente del compuesto, es conocido por contribuir a los efectos antiinflamatorios. Esto sugiere que nuestro compuesto podría explorarse por su eficacia en la reducción de la inflamación, que es un síntoma común en muchas enfermedades .
Potencial anticancerígeno
Se ha encontrado que los compuestos con una estructura base de indol poseen actividades anticancerígenas. La capacidad del compuesto para unirse con alta afinidad a múltiples receptores podría aprovecharse para desarrollar nuevas terapias contra el cáncer .
Efectos anti-VIH
Los derivados del indol han mostrado promesa como agentes anti-VIH. Dada la complejidad estructural del compuesto, se puede diseñar para dirigirse a etapas específicas del ciclo de vida del VIH, ofreciendo una nueva vía para el tratamiento del VIH .
Capacidades antioxidantes
La parte del indol se asocia con la actividad antioxidante, que es crucial para proteger las células del estrés oxidativo. Este compuesto podría investigarse por su potencial para mitigar el daño oxidativo en diversas condiciones patológicas .
Acción antimicrobiana
El amplio espectro de actividades biológicas de los derivados del indol incluye efectos antimicrobianos. Este compuesto podría formar parte de la investigación dirigida a combatir las bacterias resistentes a los antibióticos al interrumpir los procesos celulares bacterianos .
Actividad antituberculosa
Los compuestos basados en indol se han utilizado en la lucha contra la tuberculosis. La investigación sobre la eficacia del compuesto contra Mycobacterium tuberculosis podría conducir al desarrollo de nuevos fármacos antituberculosos .
Aplicaciones antidiabéticas
Las estructuras del indol se han implicado en los efectos antidiabéticos, posiblemente a través de la modulación de la liberación de insulina o el metabolismo de la glucosa. Este compuesto podría estudiarse por su posible papel en el manejo de la diabetes .
Cada una de estas aplicaciones presenta una oportunidad única para aprovechar la compleja estructura del compuesto para obtener beneficios terapéuticos. Las diversas actividades biológicas del compuesto lo convierten en un valioso candidato para futuras investigaciones y desarrollo en la industria farmacéutica. El núcleo del indol, en particular, es un farmacóforo versátil con una amplia gama de aplicaciones clínicas, lo que subraya la importancia de este compuesto en la investigación científica .
Safety and Hazards
Direcciones Futuras
The potential applications of this compound would depend on its biological activity. Given the presence of a tetrahydroisoquinoline group and a triazole group, it could be interesting to explore its potential as a neurological drug. Further studies would be needed to determine its exact biological activity and potential therapeutic uses .
Mecanismo De Acción
Target of action
Many compounds that contain an indole nucleus, like this one, have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could include a variety of enzymes, ion channels, or receptor proteins.
Mode of action
The interaction of the compound with its targets would likely involve the formation of non-covalent bonds, such as hydrogen bonds and van der Waals interactions. This could result in changes to the conformation or activity of the target protein .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets a receptor in a signaling pathway, it could affect the transmission of signals within cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of certain functional groups could affect its solubility and therefore its absorption and distribution .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from changes in cellular metabolism to alterations in cell signaling or gene expression .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Análisis Bioquímico
Biochemical Properties
1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the biochemical processes within cells . The compound’s interaction with proteins can lead to changes in their conformation and activity, affecting cellular functions and signaling pathways.
Cellular Effects
The effects of 1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the production of proteins essential for cellular functions.
Molecular Mechanism
At the molecular level, 1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their activity . This binding can result in conformational changes in the target molecules, affecting their function and interactions with other biomolecules. The compound can also influence gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in the production of proteins involved in cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of 1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression, protein activity, and metabolic processes.
Dosage Effects in Animal Models
The effects of 1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as modulating cellular processes and improving physiological functions. At higher doses, it can cause toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and alterations in physiological functions. Understanding the dosage effects is essential for determining the therapeutic window and potential side effects of the compound.
Metabolic Pathways
1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can influence metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For example, it may inhibit enzymes involved in the breakdown of certain metabolites, leading to their accumulation within cells. Additionally, the compound can interact with cofactors, affecting their availability and function in metabolic reactions.
Transport and Distribution
The transport and distribution of 1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride within cells and tissues are critical for its activity and function . The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cells, it can interact with binding proteins that facilitate its distribution to various cellular compartments. The compound’s localization and accumulation within specific tissues can influence its activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is essential for understanding its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting metabolic processes and energy production. Understanding the subcellular localization of the compound can provide insights into its mechanisms of action and potential therapeutic applications.
Propiedades
IUPAC Name |
1-[2-[(4-fluorophenyl)methyl]-3,4-dihydro-1H-isoquinolin-5-yl]-5-methyltriazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2.ClH/c1-13-19(20(26)27)22-23-25(13)18-4-2-3-15-12-24(10-9-17(15)18)11-14-5-7-16(21)8-6-14;/h2-8H,9-12H2,1H3,(H,26,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOCXDTWPOXMHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC3=C2CCN(C3)CC4=CC=C(C=C4)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


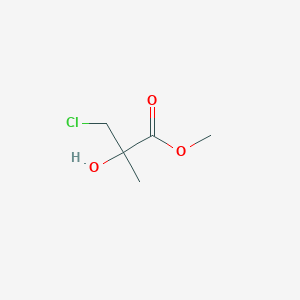
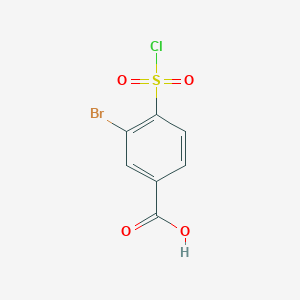
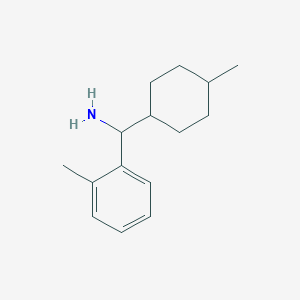
![2-[(3-Fluorophenyl)amino]acetic acid hydrochloride](/img/structure/B1443076.png)
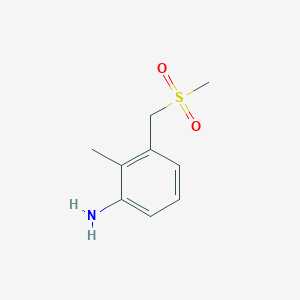
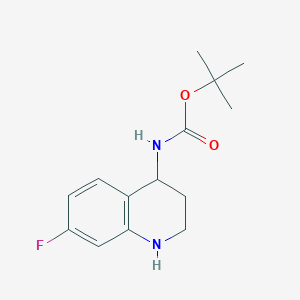
![2-[1-(Morpholin-4-yl)cyclopentyl]acetic acid hydrochloride](/img/structure/B1443081.png)
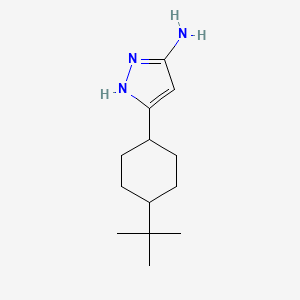
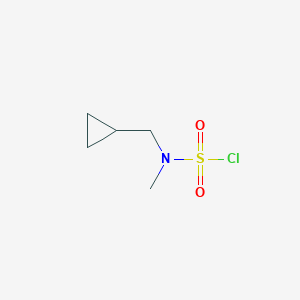

![[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1443086.png)

